Metaflumizone, (Z)-

Descripción

Propiedades

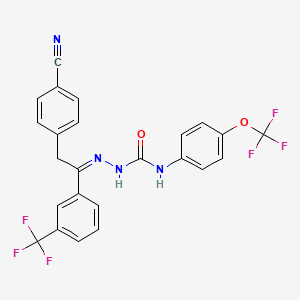

IUPAC Name |

1-[(Z)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-HWIUFGAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274051 | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139970-56-2, 139968-49-3 | |

| Record name | Metaflumizone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139970562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAFLUMIZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298TMI336S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Metaflumizone Action at the Molecular and Cellular Levels

Elucidation of Voltage-Gated Sodium Channel Interaction

Metaflumizone (B1676323), a semicarbazone insecticide, exerts its effects by targeting the voltage-gated sodium channels (VGSCs) in the nervous system of insects. fao.org These channels are critical for the propagation of nerve impulses. By interfering with VGSC function, metaflumizone leads to paralysis and ultimately the death of the insect. fao.orgyoutube.com

Characterization of Metaflumizone Binding Sites within Insect Sodium Channels

The binding site of metaflumizone on the insect VGSC is distinct from that of other insecticide classes, such as pyrethroids and DDT. nih.govnih.gov Research suggests that metaflumizone interacts with the inner pore of the sodium channel, with computational models and mutagenesis studies identifying specific amino acid residues that influence its binding. nih.govresearchgate.net These studies propose that metaflumizone binds within the inner pore, potentially interacting with a sodium ion and extending into the interface between domains III and IV of the channel protein. nih.gov Mutations in the domain IV segment S6 (IVS6), such as F1845Y and V1848I, have been shown to reduce sensitivity to metaflumizone, further pinpointing this region as a critical component of the binding site. mdpi.comnih.gov

Analysis of State-Dependent Channel Blockage by Metaflumizone

A key feature of metaflumizone's mechanism is its state-dependent inhibition of VGSCs. It preferentially binds to and stabilizes the slow-inactivated state of the channel. mdpi.comresearchgate.netnih.gov This action traps the channel in a non-conducting conformation, preventing it from reopening and thus blocking the flow of sodium ions. nih.govmdpi.com This selective binding to the inactivated state is a characteristic shared with other sodium channel blocker insecticides (SCBIs) and some therapeutic drugs like local anesthetics. nih.govnih.govnih.gov The insecticide's effectiveness is enhanced at depolarized membrane potentials that favor the slow-inactivated state. nih.govnih.gov

Electrophysiological Profiling of Metaflumizone-Induced Neuronal Dysregulation

Electrophysiological studies have confirmed that metaflumizone blocks nerve activity in insects. researchgate.netnih.gov Experiments on isolated neurons and nerve preparations from various insect species, such as moths (Manduca sexta, Spodoptera eridania, and Spodoptera frugiperda), have demonstrated that metaflumizone blocks spontaneous neural activity in both central and peripheral nerves. nih.govresearchgate.netnih.gov This blockage of sodium currents prevents the generation of action potentials, leading to a characteristic "flaccid paralysis" where the insect becomes immobile. fao.orgresearchgate.net This is distinct from the hyperexcitatory symptoms caused by other types of sodium channel modulators. researchgate.net

Comparative Analysis of Metaflumizone’s Mode of Action with Other Sodium Channel Modulators

The mode of action of metaflumizone is unique when compared to other insecticides that also target VGSCs.

Pyrethroids and DDT: These insecticides modify the gating of sodium channels, causing them to remain open for extended periods. This leads to repetitive nerve firing, hyperexcitation, and ultimately spastic paralysis of the insect. mdpi.comnih.gov In contrast, metaflumizone blocks the channel, inhibiting nerve firing and causing flaccid paralysis. nih.govarizona.edu

| Feature | Metaflumizone | Pyrethroids | Indoxacarb (B177179) |

| Chemical Class | Semicarbazone | Pyrethroid | Oxadiazine |

| Target State | Slow-inactivated | Open/activated | Slow-inactivated |

| Effect on Channel | Blocks ion flow | Delays closing | Blocks ion flow (after activation) |

| Resulting Paralysis | Flaccid | Spastic | Flaccid |

Interactive data table based on findings. mdpi.comresearchgate.netnih.govarizona.edu

Downstream Cellular and Systemic Responses to Metaflumizone Exposure in Arthropods

The primary action of metaflumizone at the sodium channel initiates a cascade of debilitating effects throughout the arthropod. The blockage of nerve signaling leads to a rapid cessation of feeding and uncoordinated movements, followed by lethargy and the onset of flaccid paralysis. researchgate.netnih.gov This paralysis prevents the insect from performing essential life functions.

Efficacy and Bioactivity Assessments of Metaflumizone Across Arthropod Taxa

Spectrum of Insecticidal Activity Against Agricultural Pest Populations

Metaflumizone (B1676323) has demonstrated significant efficacy against a wide array of agricultural pests, particularly within the orders Lepidoptera and Coleoptera. nih.gov

Metaflumizone Efficacy Against Lepidopteran Pests

Metaflumizone is recognized for its excellent control of many economically significant lepidopteran pests. nih.govoup.com Laboratory and field studies have consistently shown its effectiveness against species such as the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). researchgate.netresearchgate.netsciengine.com

Research on the fall armyworm, Spodoptera frugiperda, revealed that metaflumizone exhibited high toxicity to both 3rd and 6th instar larvae. sciengine.com In laboratory bioassays using a diet-incorporated method, the median lethal concentrations (LC50) were determined to be 2.64 mg/kg and 4.36 mg/kg for 3rd and 6th instar larvae, respectively. sciengine.com The toxicity of metaflumizone to 6th instar larvae was second only to emamectin (B195283) benzoate (B1203000) among the five insecticides tested. sciengine.com Furthermore, the median lethal time (LT50) for 3rd instar larvae at the LC90 concentration was 11.98 hours, which was comparable to indoxacarb (B177179) and faster than chlorantraniliprole (B1668704), emamectin benzoate, and lufenuron. sciengine.com

Field trials on corn demonstrated that a 22% metaflumizone suspension concentrate provided excellent control of S. frugiperda larvae, with corrected control efficacies of 69.97%, 78.98%, and 82.86% at 1, 3, and 7 days after application, respectively. sciengine.com

Studies on the beet armyworm, Spodoptera exigua, have also been conducted to assess resistance risk. oup.com A field population collected in 2012 showed a low level of resistance to metaflumizone, and after 12 generations of selection in the laboratory, the resistance increased by 3.4-fold. oup.com

Table 1: Efficacy of Metaflumizone Against Lepidopteran Pests

| Pest Species | Life Stage | Bioassay Method | Key Findings |

|---|---|---|---|

| Spodoptera frugiperda | 3rd instar larvae | Diet-incorporated | LC50: 2.64 mg/kg; LT50: 11.98 hours at LC90 |

| Spodoptera frugiperda | 6th instar larvae | Diet-incorporated | LC50: 4.36 mg/kg |

| Spodoptera frugiperda | Larvae | Field trial (corn) | 82.86% control efficacy at 7 days post-application |

| Spodoptera exigua | Larvae | Laboratory selection | 3.4-fold increase in resistance after 12 generations |

| Plutella xylostella | Not specified | Not specified | Effectively controlled by metaflumizone |

Bioactivity Towards Coleopteran and Other Orders of Insect Pests

Metaflumizone is also highly active against pests in the order Coleoptera, most notably the Colorado potato beetle (Leptinotarsa decemlineata). researchgate.netoup.comnih.gov Baseline toxicity studies on 25 field populations of L. decemlineata from North America showed LC50 values ranging from 0.57 to 1.31 ppm. researchgate.netnih.gov Field efficacy evaluations confirmed its high toxicity to both larvae and adults, making it a viable alternative for potato pest management. researchgate.netoup.com Interestingly, beetle populations with known resistance to the neonicotinoid imidacloprid (B1192907) exhibited the highest LC50 levels to metaflumizone, suggesting a potential for cross-resistance. researchgate.netoup.com

Beyond Lepidoptera and Coleoptera, metaflumizone has a broad spectrum of activity, showing efficacy against certain pests in the orders Diptera, Hemiptera, Hymenoptera, Isoptera, and Siphonaptera. nih.govresearchgate.net

Efficacy Evaluations in Urban and Public Health Entomology Systems

In urban and public health settings, metaflumizone has been evaluated for the control of several key pests. It is a component of granular baits for controlling ants and flies. apvma.gov.aunih.gov

For housefly (Musca domestica) management, a metaflumizone granular bait was assessed and found to be effective, though slower-acting than a methomyl-based bait. nih.gov After 2 days of exposure, mortality rates were 49.9% for metaflumizone compared to 57.9% for methomyl (B1676398). nih.gov However, over a longer period, the cumulative mortality rates were comparable, reaching 99.0% for metaflumizone and 97.6% for methomyl by day 14. nih.gov Field studies on a commercial dairy showed that fly visitation and consumption were higher for the metaflumizone bait compared to sugar or an imidacloprid bait. researchgate.net

Metaflumizone is also used in products for flea control on companion animals. nih.govmdpi.com It provides long-lasting control of fleas with a single spot-on application. nih.gov

For ant control, specifically the red imported fire ant (Solenopsis invicta), baits containing metaflumizone have been shown to provide significantly faster reductions in active mounds compared to hydramethylnon (B1673435) alone. annualreviews.org

Factors Influencing Metaflumizone Bioactivity in Experimental Systems

The effectiveness of metaflumizone can be influenced by several factors, including environmental conditions and the characteristics of its formulation.

Influence of Environmental Conditions on Compound Efficacy

Environmental factors such as temperature, moisture, and light can impact the degradation and persistence of metaflumizone in the soil. researchgate.net The degradation of metaflumizone in soil follows first-order reaction kinetics, with half-life values ranging from approximately 20 to 150 days. researchgate.net

Moisture: Degradation is faster under anaerobic conditions (half-life of 33.4 days) compared to aerobic (50.1 days) and dry conditions (150.4 days). researchgate.net

Light: The compound degrades fastest under UV light (half-life of 27.3 days), followed by Xenon light (43 days), and in dark conditions (50.1 days). researchgate.net

Temperature: The rate of degradation increases with temperature, with half-life values ranging from 30.1 to 100.3 days. researchgate.net

pH: Metaflumizone is stable to hydrolysis at pH 7 and 9, but hydrolysis occurs at lower pH levels, with half-lives of 5.4–6.0 days at pH 4 and 27.2–27.5 days at pH 5. apvma.gov.au

Formulation Characteristics and Their Impact on Bioavailability

The formulation of a pesticide is crucial as it can significantly affect its bioavailability and, consequently, its efficacy. drugtargetreview.comipsf.org The way an active ingredient is combined with other substances (excipients) can influence its stability, solubility, and absorption by the target pest. drugtargetreview.comipsf.org

For metaflumizone, dermal absorption is noted to be largely affected by the formulation type, the solvent used, the concentration of the dilution, and the excipients present. apvma.gov.au Different formulations, such as suspension concentrates, granular baits, and spot-on treatments, are designed to optimize the delivery of the active ingredient to the target pest in specific environments. nih.govsciengine.comapvma.gov.au For instance, lipid-based formulations can enhance the bioavailability of poorly water-soluble compounds by keeping them in a dissolved state. scienceopen.comnih.gov The use of soybean oil in granular ant baits containing metaflumizone serves as a proven attractant for fire ants. apvma.gov.au

Environmental Fate and Biotransformation Dynamics of Metaflumizone

Degradation Pathways and Kinetics in Abiotic Environmental Compartments

The degradation of metaflumizone (B1676323) in the environment is initiated by non-biological processes, primarily hydrolysis and photolysis, especially in aqueous systems.

Metaflumizone's stability in water is highly dependent on the pH of the system. It is stable to hydrolysis at neutral (pH 7) and alkaline (pH 9) conditions. apvma.gov.aurayfull.net However, under acidic conditions, it undergoes hydrolysis. apvma.gov.aurayfull.net The rate of hydrolysis increases as the pH decreases. apvma.gov.aurayfull.net

Two major hydrolysis metabolites have been identified: M320I04 and M320I08. apvma.gov.aurayfull.net At pH 4, M320I04 can reach a peak of 88.5% of the applied radioactivity after 30 days, while M320I08 can account for approximately 70% at the same pH. rayfull.net These hydrolysis products are noted to be stable against further degradation. rayfull.net

The degradation kinetics follow a single first-order model. apvma.gov.aurayfull.net The half-life (DT50) of metaflumizone in aqueous systems varies significantly with pH, as detailed in the table below.

Table 1: Hydrolytic Degradation of Metaflumizone at 25°C

| pH | DT50 (days) | Reference |

|---|---|---|

| 4 | 5.4 - 6.0 | apvma.gov.au |

| 5 | 27.2 - 27.5 | apvma.gov.aurayfull.net |

| 7 | Stable | apvma.gov.aurayfull.net |

| 9 | Stable | apvma.gov.aurayfull.net |

Metaflumizone is susceptible to degradation upon exposure to light. apvma.gov.aufao.org In aqueous photolysis studies using a Xenon light source, metaflumizone degraded with a half-life (DT50) ranging from 2.4 to 4.1 days. apvma.gov.aurayfull.net The time for 90% degradation (DT90) was observed to be between 19.0 and 28.4 days. apvma.gov.au

A significant transformation during aqueous photolysis is the isomerization of the E-isomer of metaflumizone to the Z-isomer. apvma.gov.aufao.org This process can alter the initial E:Z ratio from 90:10 to 35:65. apvma.gov.au The major photoproducts identified in water include M320I04, M320I06, M320I09, and M320I08, which are formed through the cleavage of the parent molecule. fao.org One volatile degradation product, M320I05, has also been noted. fao.org

In soil, light also plays a role in the degradation of metaflumizone. researchgate.netnih.gov Studies have shown that degradation is fastest under UV light, followed by Xenon light, and is slowest in dark conditions. researchgate.netnih.gov The half-life under UV light was reported as 27.3 days, compared to 43 days under Xenon light and 50.1 days in the dark. researchgate.netnih.gov Photolysis on the soil surface is considered a contributor to its dissipation in field studies. apvma.gov.au

Hydrolytic Stability and Transformation Products in Aqueous Systems

Biotic Transformation and Metabolism in Environmental Matrices

Microbial activity in soil and metabolic processes in plants are key biotic factors that contribute to the transformation of metaflumizone in the environment.

Metaflumizone is considered persistent in soil, with degradation being a slow process. apvma.gov.auherts.ac.uk Under aerobic conditions in the dark, it exhibits medium to very high persistence. rayfull.net The half-life (DT50) for aerobic degradation has been reported to be between 186 and 209 days. fao.org However, another study reported faster degradation with DT50 values of 46.1–74.6 days at a higher temperature of 27°C. apvma.gov.au In anaerobic soils, the half-life was determined to be greater than 400 days. apvma.gov.au

The degradation of metaflumizone in soil follows first-order reaction kinetics. researchgate.netnih.gov Several factors can influence the rate of microbial degradation, including moisture, temperature, and soil type. researchgate.netnih.gov For instance, degradation is faster under anaerobic conditions (DT50 of 33.4 days) compared to aerobic (DT50 of 50.1 days) and dry soil conditions (DT50 of 150.4 days). researchgate.netnih.gov The degradation rate also increases with temperature. researchgate.netnih.gov

The primary degradation pathway in soil involves the oxidation of the benzyl (B1604629) group, leading to the formation of a cyclic product, M320I23. apvma.gov.aufao.org The molecule can also split, forming moieties such as M320I08 or M320I05 from the trifluoromethoxyphenyl ring, and M320I09 or M320I04 from the benzonitrile (B105546) and trifluoromethylphenyl rings. apvma.gov.au In some studies, 4-cyanobenzoic acid and 4-trifluoromethoxy aniline (B41778) were identified as major degradation products. researchgate.netnih.gov Mineralization to carbon dioxide (CO2) and the formation of bound residues are the ultimate fates of metaflumizone in soil. fao.org

Once applied to crops, metaflumizone residues are found to be stable with very little metabolism occurring. rayfull.net Studies on cotton, tomato, and white cabbage have shown that the metabolism in these plants is similar. rayfull.net The parent compound, as a sum of its E- and Z-isomers, is the major residue, and no significant metabolites have been detected. rayfull.netepa.gov

In a study on cabbage, initial deposits of metaflumizone dissipated with a half-life of 1.7 to 2.1 days. researchgate.net No degradation products were detected in the cabbage. researchgate.net Similarly, in another study, the residues of concern in plants for risk assessment were identified as metaflumizone (E and Z isomers) and the metabolite M320I04. epa.gov

Microbial Degradation in Soil Ecosystems

Persistence and Dissipation Profiles of Metaflumizone in Various Ecosystems

Metaflumizone is generally considered persistent in soil and aquatic sediment systems. herts.ac.uk Its dissipation in the environment is influenced by the combined effects of hydrolysis, photolysis, and microbial degradation.

In soil, the half-life can range from approximately 20 to 150 days depending on various environmental factors such as moisture, light, and temperature. researchgate.netnih.gov Field studies on cabbage showed that initial soil deposits of metaflumizone degraded with a half-life of 4.0 to 4.8 days, with no residues detected after 7 days. researchgate.net

In aquatic environments, metaflumizone dissipates rapidly from the water column and partitions to the sediment. apvma.gov.au In water/sediment studies conducted in the dark, the initial dissipation from water was rapid (DT50 <1 day), but the subsequent degradation in the sediment and the whole system was slow. apvma.gov.au

The table below summarizes the dissipation half-lives (DT50) of metaflumizone in different environmental compartments from various studies.

Table 2: Dissipation Half-Life (DT50) of Metaflumizone in Different Ecosystems

| Ecosystem Compartment | Condition | DT50 (days) | Reference |

|---|---|---|---|

| Soil | Aerobic | 46.1 - 209 | apvma.gov.aufao.org |

| Anaerobic | >400 | apvma.gov.au | |

| Field (Cabbage) | 4.0 - 4.8 | researchgate.net | |

| Aqueous System | Hydrolysis (pH 4) | 5.4 - 6.0 | apvma.gov.au |

| Aqueous Photolysis | 2.4 - 4.1 | apvma.gov.aurayfull.net | |

| Crop Surface (Cabbage) | Field Application | 1.7 - 2.1 | researchgate.net |

Environmental Transport and Distribution Modeling of the Compound

The environmental transport and distribution of the insecticide metaflumizone are influenced by its physicochemical properties, including low aqueous solubility and a high affinity for soil and sediment. epa.gov Various models have been employed to estimate its movement and concentration in different environmental compartments.

Screening-level water exposure models are utilized in dietary exposure analyses and risk assessments for metaflumizone in drinking water. federalregister.govfederalregister.gov These simulation models incorporate data on the physical, chemical, and fate/transport characteristics of the compound. federalregister.govfederalregister.gov

For estimating concentrations in surface water, the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) is used. federalregister.govfederalregister.gov For groundwater, the Screening Concentration in Ground Water (SCI-GROW) model is employed. federalregister.govfederalregister.gov These models provide estimated drinking water concentrations (EDWCs) for both acute and chronic exposure scenarios. federalregister.govfederalregister.gov For instance, in one assessment, the EDWCs for acute exposure were estimated to be 1.14 parts per billion (ppb) for surface water and 0.00214 ppb for groundwater. federalregister.gov In another, the values were 1.03 ppb for surface water and 1.09 x 10⁻¹² ppb for groundwater. federalregister.gov Chronic exposure estimates were 0.597 ppb and 0.487 ppb for surface water in two separate assessments. federalregister.govfederalregister.gov

A multimedia level III fugacity model, which assumes non-equilibrium between compartments and steady-state conditions, has also been applied to study the environmental behavior of metaflumizone in a coastal lagoon setting. nih.gov This type of model can estimate predicted environmental concentrations (PECs), persistence, distribution, and transport of the compound. nih.gov In one such study, results indicated that the highest concentrations of metaflumizone were found in water and sediments. nih.gov The model also suggested that the main removal mechanisms were advection outflow and degradation in the water column. nih.gov

Computational platforms like the Estimation Program Interface (EPI) Suite, developed by the U.S. Environmental Protection Agency, can also be used to estimate the environmental distribution of chemicals based on properties like octanol-water partition coefficients (Kow), bioaccumulation factors (BAF), and half-life times (HLt). oup.com

It's important to note that the accuracy of these models is influenced by the quality of the input data, and there can be uncertainty in the results, particularly concerning degradation rates in different water types. nih.gov

Interactive Data Table: Environmental Transport and Distribution Modeling Parameters for Metaflumizone

| Model | Environmental Compartment | Parameter Estimated | Value | Unit | Reference |

| PRZM/EXAMS | Surface Water | Acute EDWC | 1.14 | ppb | federalregister.gov |

| SCI-GROW | Ground Water | Acute EDWC | 0.00214 | ppb | federalregister.gov |

| PRZM/EXAMS | Surface Water | Chronic EDWC | 0.597 | ppb | federalregister.gov |

| PRZM/EXAMS | Surface Water | Acute EDWC | 1.03 | ppb | federalregister.gov |

| SCI-GROW | Ground Water | Acute EDWC | 1.09 x 10⁻¹² | ppb | federalregister.gov |

| PRZM/EXAMS | Surface Water | Chronic EDWC | 0.487 | ppb | federalregister.gov |

| Multimedia Fugacity Model | Water and Sediment | Predicted Environmental Concentration | Highest concentrations found here | N/A | nih.gov |

Insect Resistance to Metaflumizone and Resistance Management Strategies

Emergence and Characterization of Metaflumizone (B1676323) Resistance in Pest Populations

The intensive use of metaflumizone has led to the selection of resistant individuals within pest populations, a phenomenon documented in several key arthropod pests.

Documented Cases of Resistance Development in Key Arthropod Pests

Resistance to metaflumizone has been reported in several economically important pests. The Arthropod Pesticide Resistance Database has recorded seven species with resistance to metaflumizone. mdpi.com Notable cases include:

Spodoptera exigua (Beet Armyworm): High levels of resistance to metaflumizone have been observed in field populations of S. exigua in China's Guangdong Province just 2-3 years after its registration for use on vegetables. nih.govpesticideresistance.org Some populations exhibited resistance ratios as high as 942-fold. mdpi.com One study created a near-isogenic resistant strain (WH-1848I) that showed a 431-fold resistance to metaflumizone. mdpi.com

Plutella xylostella (Diamondback Moth): While initial surveys in China showed low levels of resistance (1- to 3-fold), subsequent reports indicated that field populations of P. xylostella have the potential to develop high levels of resistance. mdpi.com Laboratory selection experiments have produced strains with resistance ratios ranging from 250.37 to 1450.47-fold. nih.gov Some field populations have developed medium levels of cross-resistance (10- to 70-fold) to metaflumizone, often linked to high resistance to indoxacarb (B177179). mdpi.com

Spodoptera litura (Tobacco Cutworm): Field populations of S. litura in China have shown varying levels of resistance to metaflumizone. Some populations in central China displayed moderate resistance (14.6- and 21.8-fold), while a population in Ningde exhibited high-level resistance (50.8-fold). mdpi.com

Tuta absoluta (Tomato Leafminer): Medium cross-resistance to metaflumizone (17-fold) has been detected in indoxacarb-resistant populations of T. absoluta. mdpi.com

Genetic Linkages and Inheritance Patterns of Resistance to Metaflumizone

Studies on the inheritance of metaflumizone resistance have provided insights into how this trait is passed down through generations.

In Plutella xylostella, research involving crosses between resistant and susceptible populations has revealed that metaflumizone resistance is an autosomal and incompletely recessive trait. nih.gov This means the resistance is not linked to sex chromosomes and that heterozygous individuals (carrying one copy of the resistance gene) will have a lower level of resistance than homozygous resistant individuals.

In Spodoptera exigua, the inheritance of resistance linked to the V1848I mutation in the voltage-gated sodium channel was found to be autosomal and non-recessive. mdpi.comresearchgate.net Specifically for metaflumizone, the degree of dominance was calculated to be -0.03, indicating an incompletely recessive inheritance pattern in a near-isogenic strain. mdpi.com Genetic linkage analysis in this species confirmed that the resistance to metaflumizone is genetically linked to the V1848I mutation. mdpi.comresearchgate.net

Biochemical and Molecular Mechanisms of Metaflumizone Resistance

The ability of insects to resist metaflumizone is rooted in specific biochemical and molecular changes that either alter the insecticide's target site or enhance its detoxification.

Target-Site Mutations in Voltage-Gated Sodium Channels Conferring Resistance

The primary target of metaflumizone is the voltage-gated sodium channel (VGSC), a crucial component of the insect nervous system. nih.govmdpi.com Mutations in the gene encoding this channel can reduce the binding affinity of the insecticide, thereby conferring resistance.

Two key mutations in the IVS6 segment of the VGSC have been strongly associated with resistance to metaflumizone and other sodium channel blocker insecticides (SCBIs):

F1845Y: This mutation, where phenylalanine is replaced by tyrosine at position 1845, has been identified in resistant populations of Plutella xylostella and Tuta absoluta. nih.govnih.govljmu.ac.uk Functional validation using CRISPR/Cas9 in Drosophila melanogaster demonstrated that the F1845Y mutation confers extremely high resistance to metaflumizone (over 3400-fold). nih.gov

V1848I: The substitution of valine with isoleucine at position 1848 has also been found in resistant P. xylostella and T. absoluta. nih.govnih.govljmu.ac.uk In Spodoptera exigua, the V1848I mutation was shown to confer a 431-fold resistance to metaflumizone. mdpi.com Functional studies in Drosophila confirmed that this mutation provides an 8.4-fold resistance to metaflumizone. nih.gov

Molecular modeling suggests that these mutations, particularly the introduction of larger amino acid side chains, may sterically hinder the binding of metaflumizone to the sodium channel. nih.gov

Role of Detoxification Enzymes (e.g., P450s, Esterases, GSTs) in Resistance Phenotypes

In addition to target-site insensitivity, metabolic resistance through the enhanced activity of detoxification enzymes can play a role in metaflumizone resistance.

Esterases (ESTs): Studies in Spodoptera exigua have indicated a pivotal role for esterases in metabolic resistance to metaflumizone. The use of esterase inhibitors significantly potentiated the toxicity of metaflumizone in resistant populations. nih.gov

Cytochrome P450 Monooxygenases (P450s): The involvement of P450s in metaflumizone resistance appears to vary by species. In Plutella xylostella, biochemical assays showed only a minor increase (1.13-fold) in P450 activity in a resistant strain, suggesting a limited role. mdpi.comnih.gov In contrast, enhanced metabolic detoxification by oxidases is considered an important resistance mechanism to indoxacarb in some P. xylostella strains, which could have implications for cross-resistance. nih.gov In S. exigua, P450s were not found to be involved in metaflumizone resistance. nih.gov

Glutathione S-Transferases (GSTs): Similar to P450s, the role of GSTs seems to be limited. Studies in both P. xylostella and S. exigua found no significant involvement of GSTs in metaflumizone resistance. nih.govmdpi.comnih.gov However, one study noted that an ortholog of a specific GST (SeGSTe2) in S. exigua showed activity towards metaflumizone, suggesting a potential for conserved metabolic function. mdpi.com

Flavin-dependent Monooxygenases (FMOs): A novel mechanism of resistance involving FMOs has been identified in S. exigua. The FMO inhibitor methimazole (B1676384) was shown to substantially increase the toxicity of metaflumizone in resistant larvae, and higher FMO activity was measured in resistant populations. nih.gov

Cross-Resistance Dynamics with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared mode of action or detoxification pathway.

Indoxacarb: As both metaflumizone and indoxacarb are sodium channel blockers, there is a potential for cross-resistance. mdpi.com A moderate level of cross-resistance (11.63-fold) to indoxacarb was observed in a metaflumizone-selected strain of Plutella xylostella. mdpi.comresearchgate.net Conversely, P. xylostella populations with high resistance to indoxacarb have shown medium levels of cross-resistance to metaflumizone. mdpi.com Similarly, a moderate cross-resistance between the two has been noted in Tuta absoluta. researchgate.net

Other Insecticide Classes: Studies have generally shown a lack of significant cross-resistance between metaflumizone and other insecticide classes.

In a metaflumizone-resistant strain of P. xylostella, very low to no cross-resistance was found for spinosad, spinetoram, abamectin, chlorantraniliprole (B1668704), beta-cypermethrin, chlorfenapyr, diafenthiuron, and chlorfluazuron. mdpi.comresearchgate.net

A study on Spodoptera exigua found that selection with metaflumizone did not increase resistance to chlorantraniliprole, spinosad, methomyl (B1676398), or endosulfan. oup.com

Research also indicates no known cross-resistance between metaflumizone and pyrethroids, spinosyns, macrocyclic lactones, diamides, carbamates, and organophosphates. researchgate.net

However, a study on Spodoptera litura found significant positive correlations between resistance to metaflumizone and both chlorantraniliprole and cyantraniliprole, suggesting possible cross-resistance. mdpi.com

This lack of broad cross-resistance suggests that metaflumizone can be a valuable tool in rotation with other insecticides to manage resistance. mdpi.comnih.gov

Compound Names Mentioned in this Article

Analysis of Cross-Resistance with Indoxacarb and Other Sodium Channel Blockers

Metaflumizone and indoxacarb are both classified as sodium channel blocker insecticides (SCBIs), targeting the voltage-gated sodium channels of insects. nih.gov They work by binding to the slow-inactivated state of the sodium channel, which leads to flaccid paralysis and death of the insect. mdpi.com Due to this shared mode of action, there is a potential for cross-resistance, where selection pressure from one insecticide can lead to resistance against the other. mdpi.com

Studies on the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops, have shown varied results regarding cross-resistance. In some field populations with high resistance to indoxacarb (up to 110-fold), only a low tolerance (two- to three-fold) to metaflumizone was observed. nih.govoup.com For instance, the JN-09B population of P. xylostella exhibited 110-fold resistance to indoxacarb but only a two-fold tolerance to metaflumizone. nih.govoup.com However, other research has identified significant cross-resistance. A field-collected strain of P. xylostella from Guangdong, China (BY12), which had been extensively exposed to indoxacarb, showed 750-fold resistance to indoxacarb and 70-fold resistance to metaflumizone. nih.gov This suggests that intensive use of indoxacarb can indeed select for populations with cross-resistance to metaflumizone. nih.gov Similarly, a laboratory-selected strain of P. xylostella highly resistant to metaflumizone (metaflu-SEL) displayed a moderate level of cross-resistance to indoxacarb (11.63-fold). mdpi.com

In the beet armyworm, Spodoptera exigua, a field population from Huizhou, China, selected for 12 generations with metaflumizone did not show increased resistance to indoxacarb. oup.com Conversely, a highly metaflumizone-resistant colony of S. exigua (HZ11) from Guangdong Province, China, exhibited 942-fold resistance to metaflumizone and 15.7-fold cross-resistance to indoxacarb. mdpi.com These findings highlight that the development of cross-resistance can be population-specific and dependent on the history of insecticide exposure.

The lack of consistent cross-resistance in some cases may be attributed to subtle differences in the binding sites or mechanisms of action between metaflumizone and indoxacarb. researchgate.net Metaflumizone directly blocks the sodium channel, whereas indoxacarb requires metabolic activation to its more potent decarbomethoxylated metabolite (DCJW). nih.govresearchgate.net

Table 1: Cross-Resistance between Metaflumizone and Indoxacarb in Pest Insects

Investigation of Multi-Pesticide Resistance Patterns Involving Metaflumizone

Understanding the broader patterns of resistance is essential for effective insecticide rotation programs. Studies have investigated cross-resistance between metaflumizone and a range of other insecticides with different modes of action.

In a metaflumizone-resistant strain of P. xylostella (metaflu-SEL), no significant cross-resistance was observed to several other classes of insecticides, including spinosyns (spinosad and spinetoram), abamectin, chlorantraniliprole, beta-cypermethrin, chlorfenapyr, diafenthiuron, and chlorfluazuron. mdpi.comresearchgate.net This lack of cross-resistance to insecticides with different modes of action is a positive indicator for its use in resistance management programs. cabidigitallibrary.org

Similarly, in Spodoptera frugiperda (fall armyworm) populations in Brazil, no cross-resistance was detected between sodium channel blocker insecticides (indoxacarb and metaflumizone) and other insecticides such as organophosphates, pyrethroids, benzoylureas, spinosyns, and diamides, as well as Bt proteins. oup.com Research on Spodoptera exigua also indicated a lack of cross-resistance between metaflumizone and chlorantraniliprole, spinosad, methomyl, and endosulfan. oup.com However, the same study noted that metaflumizone exposure did hinder the decline of resistance to emamectin (B195283) benzoate (B1203000), chlorfluazuron, and tebufenozide, suggesting a potential for cross-resistance with these compounds. oup.com

In contrast, a study on field-collected populations of Spodoptera litura in China revealed significant positive correlations between resistance to metaflumizone and both chlorantraniliprole and cyantraniliprole. mdpi.com This indicates a potential for cross-resistance between these insecticides in this particular species and region.

Table 2: Cross-Resistance Profile of a Metaflumizone-Resistant Plutella xylostella Strain (metaflu-SEL)

Stability and Fitness Costs Associated with Metaflumizone Resistance

The stability of resistance in the absence of selection pressure is a key factor in resistance management. If resistance is unstable and associated with fitness costs, it may decline in the pest population when the insecticide is not used.

Research on a metaflumizone-resistant strain of P. xylostella demonstrated that resistance was unstable. mdpi.com When the resistant strain was reared for 12 generations without exposure to metaflumizone, the resistance level dropped dramatically from 1087.85-fold to just 1.23-fold. mdpi.comresearchgate.net This suggests that in the absence of selection pressure, susceptible individuals have a competitive advantage over resistant ones.

Fitness costs are trade-offs where the genetic changes that confer insecticide resistance also lead to disadvantages in other biological traits. nih.gov A study on a metaflumizone-resistant strain of P. xylostella found a relative fitness cost of 0.78 compared to a susceptible strain, indicating a disadvantage for the resistant insects. x-mol.net Furthermore, research on S. frugiperda has shown that resistance to metaflumizone can have a detrimental impact on its biological fitness. nih.gov One study found that after six generations of exposure to metaflumizone, the biological activity of the parasitoid Trichogramma pretiosum on the eggs of resistant S. frugiperda was reduced, with lower parasitism percentages and emergence rates. nih.govfrontiersin.org

Strategic Approaches for Metaflumizone Resistance Management

To preserve the effectiveness of metaflumizone, proactive and strategic resistance management is essential. This involves a combination of approaches tailored to specific agricultural and urban environments.

In both agricultural and urban settings, a primary strategy is the rotation of insecticides with different modes of action. nih.govoup.com Given the potential for cross-resistance with indoxacarb, it is recommended not to use these two insecticides in succession. nih.govoup.com Instead, metaflumizone should be rotated with insecticides from different IRAC (Insecticide Resistance Action Committee) groups. cabidigitallibrary.org

In urban pest control, metaflumizone has shown efficacy against pests like ants and termites. oup.comlittlefireants.com Its novel mode of action and lack of known cross-resistance to older insecticide classes like carbamates, organophosphates, and pyrethroids make it a valuable tool for managing resistant urban pest populations. littlefireants.com

Metaflumizone's characteristics make it a suitable candidate for inclusion in Integrated Pest Management (IPM) programs. icac.orgicac.org IPM emphasizes a combination of control methods, including biological, cultural, and chemical approaches, to minimize economic, health, and environmental risks.

Metaflumizone has demonstrated a degree of selectivity, with a favorable profile towards some beneficial insects and pollinators. researchgate.netcabidigitallibrary.org This selectivity is a key attribute for its use in IPM, as it helps to conserve natural enemy populations that contribute to pest control. researchgate.net For example, in cotton, metaflumizone has been incorporated into Lygus management programs, where it offers a new mode of action and has less impact on beneficial insects compared to some standard insecticides. icac.orgicac.org

The development of molecular tools for detecting resistance is a critical component of modern resistance management. researchgate.net For metaflumizone and other SCBIs, specific mutations in the voltage-gated sodium channel gene have been identified that are associated with resistance.

In P. xylostella, two novel point mutations, F1845Y and V1848I, in the sodium channel gene have been strongly correlated with high levels of resistance to both indoxacarb and metaflumizone. nih.gov Similarly, the V1848I mutation in the voltage-gated sodium channel of S. exigua has been shown to confer high-level resistance to both insecticides. mdpi.com

Developing molecular diagnostics, such as PCR-based assays, to detect these resistance-associated mutations allows for the rapid and sensitive monitoring of resistance allele frequencies in field populations. nih.govresearchgate.net This information is invaluable for making informed decisions about insecticide use, such as avoiding the application of SCBIs in areas where resistance allele frequencies are high. nih.gov This proactive approach can help to delay the evolution of widespread resistance and extend the lifespan of valuable insecticides like metaflumizone. researchgate.net

Ecotoxicological Research on Non Target Organisms Exposed to Metaflumizone

Impact Assessments on Beneficial Arthropods and Pollinator Species

Research indicates that metaflumizone (B1676323) presents a variable risk to beneficial arthropods and pollinators. While some studies suggest a favorable profile for integrated pest management (IPM) programs, others highlight significant adverse effects. cabidigitallibrary.org

Studies have shown that metaflumizone is moderately toxic to bees, with delayed toxicity observed in standard adult acute oral and contact tests. apvma.gov.au The 96-hour contact and oral LD50 values for bees were determined to be 1.65 and 2.43 µg ac/bee , respectively. apvma.gov.au In a study on the bumble bee Bombus impatiens, metaflumizone was found to be harmful to worker bees after direct contact. nih.gov However, the same study concluded that metaflumizone caused no sub-lethal effects in bumble bee micro-colonies and is considered safe for greenhouse use in the presence of these pollinators. nih.gov Another source suggests a low risk to bees. google.com

The impact on predatory insects also varies by species. For the predatory mite Iphiseius degenerans, metaflumizone resulted in intermediate lethal effects on young larvae. nih.gov In another predatory mite, Neoseiulus cucumeris, metaflumizone had significant impacts on the development and predation of immature mites and reduced prey consumption and egg production in gravid females. bioone.org It was categorized as having poor compatibility with this predatory mite. Conversely, the predatory mite Amblyseius swirskii was not susceptible to metaflumizone in either laboratory or greenhouse studies. uoguelph.ca The most sensitive non-target arthropod in extended laboratory testing was the parasitic wasp, with a lethal rate (LR50) of 17.8 g ac/ha . apvma.gov.au Research on the insidious flower bug (Orius insidiosus) and the whitefly parasitoid (Eretmocerus eremicus) found metaflumizone to be slightly harmful. uoguelph.ca Some research indicates low toxicity of metaflumizone to coccinellid adults, such as the mycophagous ladybird Illeis koebelei. researchgate.net

Table 1: Acute Toxicity of Metaflumizone to Pollinators

| Species | Exposure Route | Toxicity Value (LD50) | Source |

|---|---|---|---|

| Honeybee (Apis mellifera) | Contact (96 hr) | 1.65 µg/bee | apvma.gov.au |

| Honeybee (Apis mellifera) | Oral (96 hr) | 2.43 µg/bee | apvma.gov.au |

Aquatic Ecotoxicity and Responses of Non-Target Aquatic Biota

Metaflumizone is recognized as being very toxic to aquatic life, with potential for long-lasting effects in the aquatic environment. hpc-standards.comnih.gov

Fish: Metaflumizone is classified as highly toxic to fish. apvma.gov.aurayfull.net Acute toxicity tests with rainbow trout showed effects at 1.79 ppb. regulations.gov In studies with five different fish species, insufficient mortality occurred at the highest test concentrations to calculate a precise LC50 value in three of the species. apvma.gov.au However, in a rainbow trout study, 40% mortality was observed at the highest test concentration. apvma.gov.au Early life stage toxicity tests on rainbow trout and sheepshead minnow showed no effects up to the highest concentrations tested (1.47 µg/L and 1.15 µg/L, respectively). apvma.gov.au

Aquatic Invertebrates: The compound is considered highly toxic to aquatic invertebrates. apvma.gov.auepa.gov The mysid shrimp was identified as the most sensitive aquatic invertebrate in chronic testing, with a No-Observed-Effect Concentration (NOEC) of 0.271 µg/L based on reproductive effects. apvma.gov.au For Daphnia magna, the 48-hour EC50 was greater than 0.331 mg/L. hpc-standards.comkern.ca.us In one study, 30-35% inhibition was observed at concentrations between 80.2–331 µg/L, while another found 45% mortality at 173 µg/L. apvma.gov.au The Z-isomer of metaflumizone was found to be less toxic, with an EC50 of 4,640 µg/L. apvma.gov.au In studies with the eastern oyster, a dose-dependent inhibition of shell growth was observed, with a 43% reduction at the highest tested rate. apvma.gov.au

Algae and Aquatic Plants: Metaflumizone did not show adverse effects on the cell density, biomass, or growth rate of four tested algal species up to the maximum exposure levels (313–529 µg/L). apvma.gov.au Similarly, it did not negatively impact the frond number or growth rate of the aquatic macrophyte Lemna gibba at the highest tested concentration of 649 µg/L. apvma.gov.au Another source also states that metaflumizone is very toxic to aquatic plants, with an EC50 of > 0.313 mg/l for green algae over 120 hours. kern.ca.us

Table 2: Aquatic Ecotoxicity of Metaflumizone

| Organism Group | Species | Endpoint | Toxicity Value | Source |

|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Acute Effects | 1.79 ppb | regulations.gov |

| Aquatic Invertebrate | Mysid Shrimp | Chronic NOEC (Reproduction) | 0.271 µg/L | apvma.gov.au |

| Aquatic Invertebrate | Daphnia magna | 48-hr EC50 | > 0.331 mg/L | hpc-standards.comkern.ca.us |

| Aquatic Plant | Green Algae | 120-hr EC50 | > 0.313 mg/L | kern.ca.us |

| Aquatic Plant | Lemna gibba | 7-day EC50 | > 0.4 mg/L | kern.ca.us |

Bioaccumulation Potential in Non-Mammalian Biota

Metaflumizone has a demonstrated potential to bioaccumulate in organisms. herts.ac.ukepa.gov This is supported by its n-octanol/water partition coefficient (log Pow), which is 4.2 for the Z-isomer and 4.9 for the E-isomer, indicating a potential for bioaccumulation. apvma.gov.au

Studies have confirmed that metaflumizone bioconcentrates in aquatic organisms. apvma.gov.au Fish bioconcentration studies with bluegill sunfish and carp (B13450389) yielded high Bioconcentration Factors (BCF). For bluegill sunfish, the BCF was between 7,800 and 8,100, and for carp, it was between 1,986 and 2,117. apvma.gov.au The depuration half-lives in these fish were 14 to 17 days. apvma.gov.au Based on these BCF values, metaflumizone is classified as having a high potential for bioconcentration in fish. apvma.gov.au However, a dietary bioaccumulation study in fish, where exposure was through treated food, resulted in a Biomagnification Factor (BMF) of 0.554, suggesting that biomagnification through the aquatic food chain is not expected. apvma.gov.au

While studies indicate that metaflumizone does not bioaccumulate in earthworms, it has been shown to bioaccumulate in aquatic snails. apvma.gov.au High levels of the compound were found in aquatic snails in a specific bioaccumulation study. apvma.gov.au

Table 3: Bioaccumulation Factors for Metaflumizone in Aquatic Organisms

| Species | Factor | Value | Source |

|---|---|---|---|

| Bluegill Sunfish | Bioconcentration Factor (BCF) | 7800 - 8100 | apvma.gov.au |

| Carp | Bioconcentration Factor (BCF) | 1986 - 2117 | apvma.gov.au |

| Fish (general) | Biomagnification Factor (BMF) | 0.554 | apvma.gov.au |

Advanced Analytical Methodologies for Detection and Quantification of Metaflumizone

Chromatographic Techniques for Compound Analysis in Environmental and Biological Matrices

Chromatographic methods are central to the analysis of metaflumizone (B1676323), providing the necessary separation and detection capabilities for complex samples. Liquid chromatography, particularly when coupled with mass spectrometry, is the predominant technique.

Development and Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the determination of metaflumizone residues in a variety of matrices, including water, soil, and agricultural products. europa.eusigmaaldrich.comepa.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound. lcms.cz

The LC-MS/MS method typically involves the use of a reversed-phase C18 column for chromatographic separation. sielc.comosti.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. europa.eusielc.com

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring precursor and product ion transitions unique to metaflumizone. Common precursor-product ion transitions for metaflumizone (E- and Z-isomers) are m/z 507 > 178 and 507 > 287. europa.eu In some methods, under negative electrospray ionization (ESI) conditions, the parent ion m/z = 505.5 is monitored along with fragment ions m/z = 302 and m/z = 116.5 for quantification and qualification, respectively. nih.gov

LC-MS/MS methods have been successfully applied to determine metaflumizone in various samples:

Water: Methods have been developed for drinking and surface water with limits of quantification (LOQs) as low as 0.025 µg/L. europa.eu

Plant Products: In commodities like cabbage, tomatoes, and cotton seed, LC-MS/MS has been validated with LOQs typically around 0.01 to 0.1 mg/kg. fao.org

Animal Products: For bovine milk and hen eggs, validated methods have achieved LOQs of 0.005 to 0.10 mg/kg. fao.org In all animal tissues, a combined LOQ of 0.02 mg/kg has been established. nih.gov

Soil: A method for determining metaflumizone residues in soil has been developed using ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI/MS/MS). nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | nih.gov |

| Precursor Ion (m/z) | 507 (E/Z isomers), 505.5 (negative mode) | europa.eunih.gov |

| Product Ions (m/z) | 178, 287 (from 507); 302, 116.5 (from 505.5) | europa.eunih.gov |

Advancements in High-Performance Liquid Chromatography (HPLC) for Metaflumizone

High-performance liquid chromatography (HPLC) is a foundational technique for metaflumizone analysis, often preceding mass spectrometry detection. sielc.com Advancements in HPLC technology, such as the use of Ultra-High-Performance Liquid Chromatography (UHPLC), have led to faster analysis times and improved separation efficiency. sigmaaldrich.comdiva-portal.org

A typical HPLC method for metaflumizone employs a reverse-phase column, such as a Newcrom R1, with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) in UPLC applications allows for rapid analysis. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Optimization of Sample Preparation and Extraction Protocols for Diverse Sample Types

Effective sample preparation is critical for accurate quantification of metaflumizone, as it removes interfering matrix components and concentrates the analyte.

For water samples, common extraction techniques include liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) and solid-phase extraction (SPE). europa.eu SPE is a widely used and robust technique for preparing environmental samples. researchgate.net Various SPE sorbents have been investigated, including carbon-based materials like carbon xerogels combined with multi-walled carbon nanotubes, which have shown good recovery for metaflumizone. researchgate.netnih.gov Magnetic solid-phase extraction (MSPE) using novel sorbents has also been developed for the extraction of fluorine-containing pesticides, including metaflumizone, from water samples. nih.gov

For solid matrices such as soil, fruits, and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed. quechers.euresearchgate.net This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. quechers.eu A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with a sorbent like primary secondary amine (PSA) is used to remove interferences. quechers.euresearchgate.net The QuEChERS method has been successfully modified and validated for the determination of metaflumizone in various commodities, including Chinese broccoli, butterbur, and rice. researchgate.netnih.govmdpi.com

| Sample Type | Extraction/Cleanup Method | Key Parameters | Reference |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Sorbents: Carbon xerogels, MWCNTs | researchgate.netnih.gov |

| Water | Liquid-Liquid Extraction (LLE) | Solvent: Dichloromethane | europa.eu |

| Soil, Cabbage | QuEChERS | Extraction with acetonitrile, cleanup with PSA | nih.gov |

| Chinese Broccoli | Modified QuEChERS | Extraction with 1% acetic acid-acetonitrile, cleanup with PSA | researchgate.net |

| Rice | Modified QuEChERS | Extraction with acetonitrile after water swelling, cleanup with PSA and MgSO₄ | mdpi.com |

Method Validation and Quality Assurance in Metaflumizone Trace Analysis

Validation of analytical methods is essential to ensure the reliability and accuracy of the results. eurl-pesticides.eu Method validation for metaflumizone analysis is typically performed in accordance with guidelines such as those from SANTE (European Commission Directorate-General for Health and Food Safety). mdpi.commdpi.com

Key validation parameters include:

Linearity: The method should demonstrate a linear response over a specific concentration range. For metaflumizone, good linearity (r² ≥ 0.99) is often achieved in ranges from 0.01 to 5.0 µg/mL or 1.0 to 100 µg/L. nih.govresearchgate.netnih.gov

Recovery: Recovery studies are performed by spiking blank samples with known concentrations of the analyte. Average recoveries for metaflumizone in various matrices are generally in the range of 70-120%. researchgate.netnih.govnucleodoconhecimento.com.brembrapa.br

Precision: Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For metaflumizone analysis, RSD values are typically below 10-15%. researchgate.netnih.govnucleodoconhecimento.com.brembrapa.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For metaflumizone, LODs in soil and cabbage have been reported as 0.001 mg/kg, with an LOQ of 0.004 mg/kg. nih.gov In other studies, LOQs have ranged from 0.005 mg/kg to 0.01 mg/kg. researchgate.net

| Matrix | Fortification Levels | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|

| Cabbage and Soil | 0.01, 0.05, 1, 5 mg/kg | 77.6 - 87.9 | 3.5 - 7.9 | 0.004 | nih.gov |

| Chinese Broccoli | Not specified | 71.8 - 94.6 | 1.5 - 3.2 | 0.005 | researchgate.net |

| Butterbur | 0.01, 0.1 mg/kg | 86.6 - 97.2 | <10 | Not specified | nih.gov |

Future Research Trajectories and Emerging Paradigms in Metaflumizone Science

Unexplored Aspects of Metaflumizone’s Insecticidal Action

While the primary mechanism of metaflumizone (B1676323) as a sodium channel blocker is well-established, several nuances of its insecticidal action remain to be fully elucidated. nih.govresearchgate.net Future research should delve into these less-understood areas to refine our knowledge and potentially uncover new applications or strategies for its use.

A key area for future investigation is the precise mechanism of metaflumizone's selective toxicity. nih.gov Although it is known to be more toxic to insects than mammals, the underlying molecular basis for this selectivity is not entirely understood. nih.govresearchgate.net Research could focus on comparative studies of the sodium channel structures in insects and mammals to identify specific binding site differences that account for this differential activity.

Further research is also needed to understand the sublethal effects of metaflumizone on insect behavior and physiology. cabidigitallibrary.orgekb.egmdpi.commdpi.comfrontiersin.org Exposure to non-lethal doses can alter insect development, reproduction, and feeding behavior, which could have significant implications for pest population dynamics and the effectiveness of control strategies. cabidigitallibrary.orgekb.egmdpi.com For instance, studies have shown that sublethal concentrations of metaflumizone can decrease pupation rate and weight, prolong pupal duration, and reduce adult emergence rate, fecundity, and longevity in pests like the diamondback moth, Plutella xylostella. ekb.egmdpi.com

The interaction of metaflumizone with other stressors, both chemical and environmental, is another critical area of future research. nih.govgeomar.de Understanding how factors like temperature fluctuations or co-exposure to other pesticides influence the efficacy and toxicity of metaflumizone is essential for developing robust and resilient pest management programs.

Finally, the potential for synergistic or antagonistic interactions when metaflumizone is combined with other insecticides warrants further investigation. oup.comresearchgate.net While some studies have shown synergistic effects with compounds like esfenvalerate (B1671249) and chlorantraniliprole (B1668704), more comprehensive screening with a wider range of insecticides is needed to identify optimal combinations for enhanced pest control and resistance management. oup.comresearchgate.net

Innovations in Resistance Mitigation and Susceptibility Restoration

The development of insecticide resistance is a major threat to the long-term efficacy of metaflumizone. mdpi.comnih.gov Innovative strategies are therefore crucial to mitigate the evolution of resistance and, where possible, restore susceptibility in resistant populations.

A promising area of research is the development of strategies to overcome target-site resistance. Mutations in the voltage-gated sodium channel gene can confer high levels of resistance to metaflumizone. nih.govljmu.ac.uk Research is underway to identify the specific mutations responsible for resistance and to develop molecules that can either bypass these mutations or re-sensitize the mutated channels to metaflumizone. Molecular modeling studies suggest that steric hindrance may be a key mechanism of resistance, offering a potential target for the design of new insecticides. nih.gov

Another innovative approach involves the use of CRISPR/Cas9 gene-editing technology. mdpi.comfrontiersin.orgresearchgate.net This powerful tool could be used to reverse resistance-conferring mutations in pest populations or to introduce "susceptibility genes" that would make them more vulnerable to metaflumizone. While still in the early stages of development for pest management, CRISPR-based strategies hold significant promise for the future.

The role of insect gut symbionts in insecticide resistance is an emerging field of study. researchgate.net Research suggests that gut bacteria can contribute to the detoxification of insecticides, thereby protecting the host insect. Future investigations could explore the potential of manipulating the gut microbiome of pests to enhance their susceptibility to metaflumizone.

Furthermore, the stability of metaflumizone resistance is a key factor in designing effective resistance management strategies. Studies have shown that in the absence of selection pressure, resistance to metaflumizone can decline over generations. mdpi.com This suggests that rotating metaflumizone with other insecticides with different modes of action could be an effective strategy to delay the development of resistance and preserve its efficacy. mdpi.com

Development of Novel Analytical Techniques for Enhanced Environmental Monitoring

Accurate and sensitive monitoring of metaflumizone residues in the environment is essential for assessing its potential ecological impact. europa.euanses.fr While current analytical methods exist, there is a continuous need for innovation to improve detection limits, reduce analysis time, and enable on-site monitoring.

Current methods for detecting metaflumizone in environmental samples primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). europa.eufao.org While highly sensitive and specific, these methods are often laboratory-based and require sophisticated equipment. europa.eunih.gov Future research should focus on developing more portable and rapid detection methods.

One promising avenue is the development of biosensors. mdpi.comfrontiersin.orgeuropa.eunih.govnih.gov Biosensors utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer to provide a rapid and sensitive signal in the presence of the target analyte. mdpi.comnih.gov Electrochemical and optical biosensors, in particular, show great potential for the on-site detection of pesticide residues in water and food samples. mdpi.comfrontiersin.org

The use of advanced extraction techniques can also enhance the sensitivity and efficiency of environmental monitoring. nih.gov Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) can pre-concentrate metaflumizone from environmental matrices, allowing for lower detection limits. nih.gov

Furthermore, the development of analytical methods capable of simultaneously detecting metaflumizone and its degradation products is crucial for a comprehensive understanding of its environmental fate. fao.org This will provide a more complete picture of the potential risks associated with its use.

Predictive Modeling for Environmental Behavior and Ecotoxicological Outcomes of Metaflumizone

Predictive modeling plays a crucial role in assessing the potential environmental risks of pesticides before and after their registration. science.govacs.orgresearchgate.nettandfonline.comresearchgate.net For metaflumizone, future research in this area should focus on developing more sophisticated models that can accurately predict its environmental fate and ecotoxicological effects under a variety of conditions.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals based on their molecular structure. nih.gov Future development of QSAR models for metaflumizone could help in predicting its potential effects on a wider range of non-target organisms and in identifying structural modifications that could reduce its environmental impact. nih.govuva.nl

Toxicokinetic-toxicodynamic (TK-TD) models are another important tool for predicting the effects of time-variable exposures to pesticides. oekotoxzentrum.chacs.org These models can simulate the uptake, distribution, metabolism, and excretion of metaflumizone in organisms, as well as its toxic effects over time. Future research should focus on parameterizing and validating TK-TD models for a broader range of species and environmental conditions.

The integration of machine learning and artificial intelligence into predictive modeling offers exciting new possibilities. researchgate.netuva.nl Machine learning algorithms can analyze large datasets to identify complex patterns and relationships that may not be apparent with traditional modeling approaches. This could lead to more accurate predictions of the environmental behavior and ecotoxicological outcomes of metaflumizone. uva.nl

Q & A

Q. How can researchers reconcile conflicting data on metaflumizone's environmental persistence versus lab stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.